molecular formula C22H25N3O3 B5646268 [4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone

[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone

Cat. No.: B5646268
M. Wt: 379.5 g/mol
InChI Key: UJPUFZQABVSDDI-UXHICEINSA-N
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Description

[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors under controlled conditions.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group, converting it to alcohols or amines.

    Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of [4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and phenyl group contribute to its binding affinity, while the morpholine moiety may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [3R,4S)-3-hydroxy-4-phenyl-2-azetidinone: This compound shares the pyrrolidine ring and phenyl group but differs in the functional groups attached.

    [3R,4S)-3-(2-bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylate: Similar in having a pyrrolidine ring but with different substituents.

Uniqueness

The uniqueness of [4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the morpholine ring distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.

Properties

IUPAC Name

[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c23-20-15-25(14-19(20)16-4-2-1-3-5-16)22(27)18-8-6-17(7-9-18)21(26)24-10-12-28-13-11-24/h1-9,19-20H,10-15,23H2/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPUFZQABVSDDI-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)N3CC(C(C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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